2-(Tert-butylsulfonyl)pyridine
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Overview
Description
2-(Tert-butylsulfonyl)pyridine is an organic compound with the molecular formula C9H13NO2S. It is a pyridine derivative where a tert-butylsulfonyl group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is explored for its potential as an enzyme inhibitor and in the study of biological pathways.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Tert-butylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Tert-butylsulfonyl)iodosylbenzene: Known for its use in oxidation reactions.
2,6-bis(di-tert-butylphosphinomethyl)pyridine: Used as a ligand in coordination chemistry.
Uniqueness: 2-(Tert-butylsulfonyl)pyridine is unique due to its combination of a sulfonyl group and a pyridine ring, which imparts distinct chemical reactivity and binding properties. This makes it a versatile compound in various chemical and biological applications.
Biological Activity
2-(Tert-butylsulfonyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a tert-butylsulfonyl group. The presence of the sulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Research has shown that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies on related pyridine compounds have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. Specifically, certain pyridine derivatives have been noted for their bactericidal activity at concentrations below 1 μg/ml .
Compound | Activity | Target Pathogen | Concentration |
---|---|---|---|
This compound | Antibacterial | M. tuberculosis | < 1 μg/ml |
Related Pyridine Derivative | Antibacterial | S. aureus | Variable |
Anti-inflammatory Effects
Pyridine derivatives are also explored for their anti-inflammatory properties. Compounds similar to this compound have been implicated in the modulation of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses . These compounds may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various substituted pyridines, including those with sulfonyl groups. The findings indicated that these compounds could inhibit the growth of resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of pyridine derivatives. It was found that these compounds could significantly reduce the levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring and the sulfonyl group can lead to enhanced potency and selectivity against specific biological targets.
- Electron-donating groups on the pyridine ring can increase anti-proliferative effects.
- Substituents on the sulfonyl group may enhance solubility and bioavailability.
Properties
IUPAC Name |
2-tert-butylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)13(11,12)8-6-4-5-7-10-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLOZQVHMCYFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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